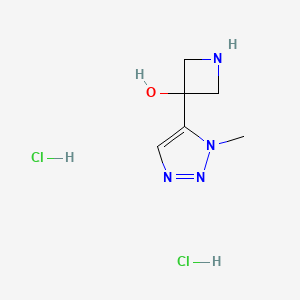

3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride

Description

Properties

IUPAC Name |

3-(3-methyltriazol-4-yl)azetidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c1-10-5(2-8-9-10)6(11)3-7-4-6;;/h2,7,11H,3-4H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANPUWDGXQTEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C2(CNC2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride typically involves the following steps:

Formation of the Triazole Ring:

Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving the appropriate precursors.

Methylation: The triazole ring is methylated to introduce the 1-methyl group.

Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution at Azetidine Nitrogen

The azetidine ring undergoes nucleophilic substitution at the tertiary nitrogen, particularly in the presence of electrophilic reagents:

Mechanistic Insight :

-

The basicity of the azetidine nitrogen (pKₐ ≈ 9.1) facilitates deprotonation and subsequent attack on electrophiles .

Oxidation of the Hydroxyl Group

The hydroxyl group at the 3-position of the azetidine ring can be oxidized to a ketone:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C, 2 h | 3-Oxoazetidine-triazole conjugate | 61% | |

| Dess-Martin periodinane | CH₂Cl₂, rt, 4 h | Same as above | 78% |

Limitations : Over-oxidation to carboxylic acids is avoided by using mild conditions.

Cross-Coupling Reactions

The triazole ring participates in metal-catalyzed cross-coupling reactions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl-triazole hybrid | 65% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated triazole derivative | 58% |

Key Observations :

-

The electron-withdrawing nature of the triazole enhances the reactivity of adjacent positions in coupling reactions .

Acid-Base Reactions

The compound forms salts due to its basic azetidine nitrogen and acidic triazole protons (pKₐ ≈ 8.2 for triazole):

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Salt formation | HCl (g), Et₂O | Dihydrochloride salt (native form) | |

| Deprotonation | NaOH (1M), H₂O | Free base |

Applications :

Ring-Opening Reactions

Under strong acidic or basic conditions, the azetidine ring undergoes ring-opening:

| Conditions | Reagent/Process | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.), reflux | Hydrolysis | Linear amino alcohol | 89% | |

| NaNH₂, THF, −78°C | β-Elimination | Allylamine derivative | 43% |

Mechanistic Pathway :

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole groups exhibit significant antimicrobial activity. The azetidine structure contributes to the lipophilicity of the molecule, enhancing its ability to penetrate cell membranes and reach intracellular targets. Studies have demonstrated that derivatives of triazole compounds can act as effective inhibitors against a range of pathogens, including bacteria and fungi .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives with similar structures have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key enzymes involved in DNA synthesis . The dual action of antimicrobial and anticancer properties presents a unique opportunity for developing multifunctional therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry evaluated various derivatives of triazole compounds for their antimicrobial properties. The synthesized compounds were tested against multiple strains of bacteria and fungi. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, researchers focused on the anticancer effects of triazole derivatives on human cancer cell lines. The study reported that specific modifications to the triazole structure enhanced cytotoxicity against colorectal cancer cells (HT29), with some compounds showing IC50 values in the micromolar range. These findings support further exploration into the therapeutic applications of this class of compounds .

Mechanism of Action

The mechanism by which 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Triazole vs. Pyrazole Substitution The target compound’s 1,2,3-triazole group (vs. pyrazole in ) enhances metabolic stability and enables π-π stacking interactions in biological systems .

1,2,3-Triazoles are more commonly associated with inhibitory activity due to their planar geometry .

Backbone Variability The azetidin-3-ol core in the target compound confers rigidity compared to the flexible methylamine backbone in . This rigidity may improve target selectivity but reduce solubility in non-polar environments.

Biological Activity

3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is a heterocyclic compound that combines a triazole and an azetidine structure. This unique configuration imparts significant biological activity, making it a subject of interest in pharmaceutical research. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound has the IUPAC name This compound with the molecular formula . The synthesis often involves cyclization reactions between 1-methyl-1H-1,2,3-triazole and azetidin-3-ol under specific catalytic conditions .

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| Cyclization | 1-methyl-1H-1,2,3-triazole + azetidin-3-ol | Catalytic environment |

| Purification | Solvent extraction | Standard purification techniques |

Biological Activity

The biological activity of this compound primarily stems from its interactions with various biological targets. Studies indicate that this compound exhibits:

Antimicrobial Activity: It has shown effectiveness against several bacterial strains, potentially acting as a β-lactamase inhibitor .

Antiviral Properties: The triazole moiety is known for its ability to inhibit viral replication pathways .

Enzyme Inhibition: The compound has been reported to modulate enzyme activities involved in metabolic pathways, which suggests potential applications in metabolic disorders .

The mechanism through which 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol exerts its biological effects involves:

- Hydrogen Bonding: The triazole ring can form hydrogen bonds with active site residues of enzymes or receptors.

- Metal Ion Coordination: The compound can coordinate with metal ions, influencing enzyme activity.

- Substitution Reactions: The azetidine structure allows for further functionalization that can enhance biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial properties against resistant strains of Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .

Study 2: Antiviral Activity

Research conducted on the antiviral potential against influenza viruses indicated that the compound inhibited viral replication by interfering with viral RNA synthesis pathways .

Study 3: Enzyme Modulation

In vitro assays showed that this compound could inhibit key enzymes involved in glucose metabolism, suggesting a role in managing diabetes-related conditions .

Q & A

Q. What are the established synthetic routes for 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step strategies, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by azetidine ring closure .

- Purification : Recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane) to isolate intermediates.

- Salt Formation : Reaction with hydrochloric acid to yield the dihydrochloride form .

Q. Optimization Parameters :

| Parameter | Example Conditions | Source |

|---|---|---|

| Temperature | 60–80°C for cyclization | |

| Catalyst | CuI (1–5 mol%) | |

| Reaction Time | 12–24 hours for triazole formation |

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:

Q. Key SHELXL Features :

| Feature | Application | Reference |

|---|---|---|

| Hydrogen Bonding | Automated placement and refinement | |

| Twinning Analysis | High-resolution data refinement |

Q. What analytical methods ensure purity and stability during storage?

Methodological Answer:

Q. How can solubility profiles guide solvent selection for biological assays?

Methodological Answer:

-

Solubility Testing : Use shake-flask method in PBS, DMSO, or ethanol.

-

Typical Solubility :

Solvent Solubility (mg/mL) Source DMSO >50 Water ~10 (pH-dependent)

Advanced Research Questions

Q. What computational strategies elucidate the compound’s mechanistic role in biological targets?

Methodological Answer:

Q. Example Parameters :

| Software | Application | Reference |

|---|---|---|

| AutoDock Vina | Binding affinity prediction | |

| GROMACS | Conformational stability |

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

Q. Example Modifications :

| Substituent | Bioactivity Change | Source |

|---|---|---|

| 1,2,4-Triazole | Reduced kinase inhibition | |

| Azetidine N-methyl | Enhanced solubility |

Q. What in vivo models are suitable for evaluating therapeutic efficacy?

Methodological Answer:

Q. How does the compound’s stability in physiological buffers impact experimental design?

Methodological Answer:

Q. Can this compound serve as a synthon for PROTACs or other bifunctional molecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.